molecular formula C9H8I2O2 B12330493 Benzenepropanoic acid, 2,5-diiodo-

Benzenepropanoic acid, 2,5-diiodo-

Cat. No.: B12330493
M. Wt: 401.97 g/mol
InChI Key: DACGHOLLKPAKTN-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2,5-diiodo-: is an organic compound characterized by the presence of two iodine atoms attached to the benzene ring at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 2,5-diiodo- typically involves the iodination of benzenepropanoic acid derivatives. One common method is the direct iodination of benzenepropanoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods: Industrial production of Benzenepropanoic acid, 2,5-diiodo- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanoic acid, 2,5-diiodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deiodinated benzenepropanoic acid derivatives.

Scientific Research Applications

Chemistry: Benzenepropanoic acid, 2,5-diiodo- is used as a precursor in the synthesis of various organic compounds

Biology: In biological research, Benzenepropanoic acid, 2,5-diiodo- is used as a probe to study the effects of halogenation on biological systems. Its interactions with proteins and enzymes can provide insights into the role of halogen atoms in biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of iodinated pharmaceuticals. Its ability to undergo substitution reactions makes it a valuable building block for drug synthesis.

Industry: In the industrial sector, Benzenepropanoic acid, 2,5-diiodo- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2,5-diiodo- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The iodine atoms can form strong interactions with electron-rich sites on proteins, enzymes, and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

    2,5-Diiodobenzoic acid: Similar in structure but lacks the propanoic acid side chain.

    3,5-Diiodobenzoic acid: Another isomer with iodine atoms at different positions.

    2,4-Diiodophenol: Contains iodine atoms on a phenol ring instead of a benzenepropanoic acid structure.

Uniqueness: Benzenepropanoic acid, 2,5-diiodo- is unique due to the presence of both iodine atoms and the propanoic acid side chain

Properties

Molecular Formula

C9H8I2O2

Molecular Weight

401.97 g/mol

IUPAC Name

3-(2,5-diiodophenyl)propanoic acid

InChI

InChI=1S/C9H8I2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)

InChI Key

DACGHOLLKPAKTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CCC(=O)O)I

Origin of Product

United States

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